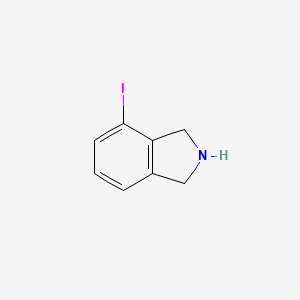
4-IODOISOINDOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-IODOISOINDOLINE is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more common indole heterocycle . The presence of an iodine atom at the 4-position of the isoindole ring adds unique chemical properties to this compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODOISOINDOLINE typically involves the iodination of 2,3-dihydro-1H-isoindole. One common method is the reaction of 2,3-dihydro-1H-isoindole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
4-IODOISOINDOLINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoindole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of fully saturated isoindoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution: Products include various 4-substituted isoindole derivatives.
Oxidation: Products include isoindole-1,3-diones and other oxidized isoindole derivatives.
Reduction: Products include 2,3-dihydro-1H-isoindoline derivatives.
科学研究应用
4-IODOISOINDOLINE has several applications in scientific research:
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-IODOISOINDOLINE depends on its specific application. In biological systems, isoindole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some isoindole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-isoindole: The parent compound without the iodine substitution.
4-Bromo-2,3-dihydro-1H-isoindole: Similar to 4-IODOISOINDOLINE but with a bromine atom instead of iodine.
4-Chloro-2,3-dihydro-1H-isoindole: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical reactivity compared to its bromo and chloro counterparts. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity in substitution reactions and its interactions with biological targets. This makes this compound a valuable compound for exploring new chemical and biological activities.
属性
分子式 |
C8H8IN |
|---|---|
分子量 |
245.06 g/mol |
IUPAC 名称 |
4-iodo-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8IN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 |
InChI 键 |
QCSBTRUXGWFUNC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)C(=CC=C2)I |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













